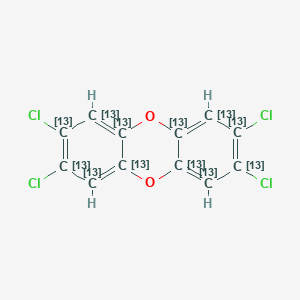

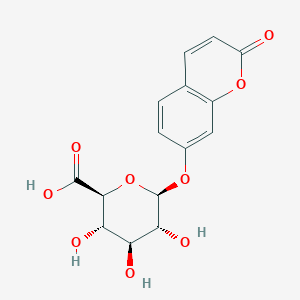

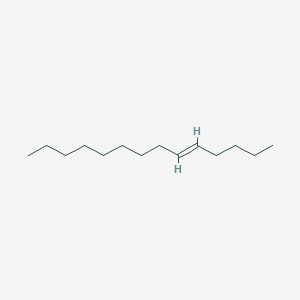

1(3H)-Isobenzofuranone, 3-propyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1(3H)-Isobenzofuranone, 3-propyl-” is a chemical compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

Benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities . There are also fluorescently active benzofuran compounds which have received increasing attention .科学的研究の応用

Cytotoxic Activity and Biological Applications

1(3H)-Isobenzofuranone, 3-propyl- and its derivatives have been primarily studied for their cytotoxic activities and potential therapeutic applications. For instance:

- Cytotoxic Screening : Derivatives of isobenzofuranone were synthesized and screened for cytotoxic activity against leukemia cancer cell lines. Remarkably, certain derivatives showed selective cytotoxic effects on leukemic cells without harming peripheral blood mononuclear cells (PBMC), hinting at their potential for targeted cancer therapy (Maia et al., 2016).

- Isolation from Mangrove Endophytic Fungus : A study identified a new isobenzofuranone derivative isolated from the mangrove endophytic fungus Penicillium sp. This compound exhibited significant cytotoxicity against cancer cell lines, further confirming the potential of isobenzofuranone derivatives in cancer research (Yang et al., 2013).

- Marine Streptomyces Derivative : Another novel derivative was isolated from marine Streptomyces sp., exhibiting cytotoxicities against human cancer cell lines. This highlights the diversity of sources from which therapeutically valuable isobenzofuranone derivatives can be derived (Xie et al., 2012).

- Inhibition of Pore-forming Protein Perforin : Certain aryl-substituted isobenzofuran-1(3H)-ones were identified as inhibitors of the lymphocyte pore-forming protein perforin, offering insights into their potential immunological applications (Spicer et al., 2012).

Structural and Chemical Studies

Isobenzofuranone and its derivatives are also subjects of structural and chemical studies due to their unique properties:

- Resonance-Assisted Hydrogen Bonding : The resonance-assisted hydrogen bonding in isobenzofuran-1(3H)-ones (phtalides) was analyzed, revealing their structural stability and significance in biological activities (Franca et al., 2016).

- Green Chemistry Synthesis : A green chemistry approach was employed for the synthesis of isobenzofuran-1(3H)-ones, demonstrating an environmentally friendly and efficient synthesis method (Mola et al., 2012).

Safety And Hazards

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

特性

IUPAC Name |

3-propyl-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIQQXQMQKATFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446766 |

Source

|

| Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propylisobenzofuran-1(3H)-one | |

CAS RN |

72424-08-9 |

Source

|

| Record name | 1(3H)-Isobenzofuranone, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)